molecular formula C6H10N2O2 B067070 6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine CAS No. 171504-79-3

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine

カタログ番号: B067070
CAS番号: 171504-79-3
分子量: 142.16 g/mol
InChIキー: XRDPDENMYXYTIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine (MCTP) is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amine with a tetrahydropyrazine ring structure that has a methoxycarbonyl group attached to it. MCTP has been synthesized using various methods and has shown promising results in scientific research.

作用機序

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine works by inhibiting the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and motivation. By inhibiting the release of dopamine, this compound can help regulate these functions and potentially treat conditions such as Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation. This compound has also been shown to have anxiolytic effects in animal studies, reducing anxiety-like behavior.

実験室実験の利点と制限

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in animal studies. However, there are also limitations to its use. The yield of the product can vary depending on the method used, and it has not yet been extensively studied in humans.

将来の方向性

There are several potential future directions for research on 6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine. One area of focus could be on the development of more efficient synthesis methods to increase the yield of the product. Another area of focus could be on the development of this compound derivatives with improved efficacy and fewer side effects. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has shown promising results in scientific research. It has potential applications in the field of neuroscience, particularly in the treatment of Parkinson's disease. While there are limitations to its use, there are also several potential future directions for research on this compound.

科学的研究の応用

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.

特性

171504-79-3

分子式

C6H10N2O2

分子量

142.16 g/mol

IUPAC名

methyl 1,2,3,4-tetrahydropyrazine-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-4-7-2-3-8-5/h4,7-8H,2-3H2,1H3

InChIキー

XRDPDENMYXYTIY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNCCN1

正規SMILES

COC(=O)C1=CNCCN1

同義語

Pyrazinecarboxylic acid, 1,4,5,6-tetrahydro-, methyl ester (9CI)

製品の起源

United States

Synthesis routes and methods I

Procedure details

At room temperature, 2-methoxycarbonylpyrazine (1.00 g) was dissolved in methanol. The resulting solution was subjected to catalytic reduction by the addition of 10% palladium-carbon (100 mg) for 2 hours under normal pressure. After the removal of the catalyst by filtration, the solvent was distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (5% methanol-dichloromethane), whereby 6-methoxycarbonyl-1,2,3,4-tetrahydropyrazine (880 mg, 86%) was obtained as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of methyl acetate, 7.8 g of methyl pyrazinecarboxylate (prepared according to Example 1) and 1.5 g of palladium on activated charcoal (10% Pd) were placed in a 500 ml autoclave. The autoclave was flushed twice with nitrogen and twice with hydrogen, the gas being introduced under a pressure of up to 8 bar and allowed to expand again. Hydrogenation was then carried out for 9 hours at 20° C. and a hydrogen pressure of 10 bar, with stirring. The autoclave was then flushed with nitrogen, the reaction mixture was filtered on a suction filter (0.45 μm pore width) and the catalyst was washed with methyl acetate. Crude methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate was obtained by concentration. Other data concerning the title compound was:
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。